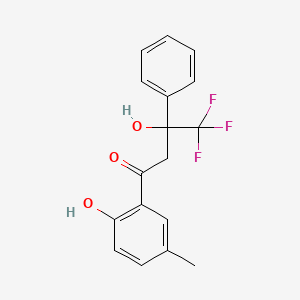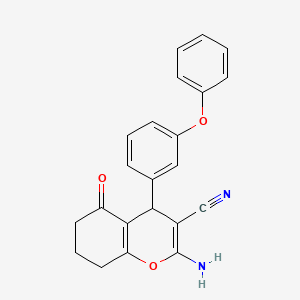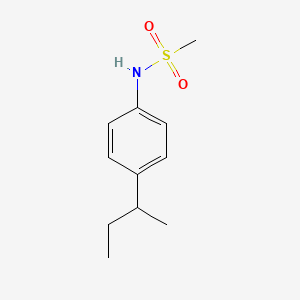
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone, also known as TFHB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Mechanism of Action
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone exerts its anti-cancer effects by targeting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation. This compound also activates the caspase cascade, which leads to apoptosis in cancer cells. Additionally, this compound has been found to downregulate the expression of various genes and proteins involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, further studies are needed to determine the optimal dosage and administration route for this compound. This compound has also been found to exhibit anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone is its relatively simple synthesis method, which makes it easily accessible for laboratory research. Additionally, this compound has been found to exhibit potent anti-cancer properties, particularly against breast cancer cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for research on 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its anti-cancer effects. Another potential direction is the investigation of this compound's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4,4,4-trifluoro-1,3-diketone in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then subjected to a Friedel-Crafts reaction with phenylmagnesium bromide to obtain this compound.
Scientific Research Applications
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone has been found to exhibit potential anti-cancer properties, particularly against breast cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in breast cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. This compound has also been found to inhibit the growth and migration of cancer cells by downregulating the expression of various genes and proteins involved in cancer progression.
properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3/c1-11-7-8-14(21)13(9-11)15(22)10-16(23,17(18,19)20)12-5-3-2-4-6-12/h2-9,21,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZSNLHGOIOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008010.png)
![propyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5008017.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008021.png)
![1-[4-(mesityloxy)butyl]piperidine](/img/structure/B5008029.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008036.png)

![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)

![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)
![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5008074.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)
